Dermatan Sulfate (>90per cent)

Catalog No.
S1814536
CAS No.
54328-33-5
M.F
N/A
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dermatan Sulfate (>90per cent)

Researchers using impure GAGs face cross-reactivity and invalid fibrillogenesis. Dermatan Sulfate (>90%) provides: - Exclusive Heparin Cofactor II activation, no ATIII binding, isolating HCII-specific thrombin inhibition. - Directs collagen to thick-fiber, large-pore networks (35% fiber count reduction), essential for cell migration. - Strict Chondroitinase B sensitivity, AC resistance-accurate HPLC-MS standard. Guaranteed >90% purity for coagulation diagnostics, tissue engineering.

CAS Number

54328-33-5

Product Name

Dermatan Sulfate (>90per cent)

Molecular Formula

N/A

Molecular Weight

0

Synonyms

Chondroitin Sulfate B Sodium Salt; Chondroitin Sulfate Type B Sodium Salt; Dermatan Sulfate Sodium Salt;

Chondroitin, a glucosaminoglycan (GAG), is a polysaccharide chain of alternating units of N-acetylgalactosamine (GalNAc) and glucuronic acid (GlcA) that can be sulfated on the either or both GalNAc and GlcA units. Chondroitin and its sulfates are frequently attached to proteins to form proteoglycans. Chondroitin sulfate B (Dermatam sulfate) is a component of proteoglycans such as decorin, biglycan and versican. Chondroitin sulfate B is used to study β peptide (1-42) cytotoxicity.

Purity

≥90%

Package Size

100 mg, 500 mg

Dermatan Sulfate (DS), also known as Chondroitin Sulfate B (CAS: 54328-33-5), is a sulfated glycosaminoglycan (GAG) distinguished by its repeating disaccharide units of N-acetyl-D-galactosamine and L-iduronic acid [1]. At a purity of >90%, this compound is a targeted procurement choice for advanced biochemical assays and biomaterial engineering. Unlike crude GAG extracts, high-purity DS provides isolated specificity in activating heparin cofactor II (HCII) without off-target antithrombin III (ATIII) interactions [1]. Furthermore, its L-iduronic acid residues dictate distinct enzymatic degradation profiles and specific rheological behaviors when integrated into collagen-based hydrogels, making it a strictly required, non-interchangeable reagent for structural biology, coagulation diagnostics, and tissue engineering workflows.

Research Fit

Pathway Selective HCII-mediated thrombin inhibition
Purity High-purity GAG preparation for reproducible data
Source Porcine intestinal mucosa-derived native dermatan sulfate

Attempting to substitute high-purity Dermatan Sulfate (>90%) with closely related GAGs like Chondroitin Sulfate A/C (CS-A/C), Heparin, or lower-purity DS extracts results in fundamental workflow failures [1]. In coagulation assays, substituting DS with Heparin triggers both ATIII and HCII pathways simultaneously, eliminating the ability to isolate HCII-specific thrombin inhibition[2]. In tissue engineering, replacing DS with CS-A/C reverses the structural outcome of collagen fibrillogenesis; CS creates dense, small-pore networks, whereas DS is required to generate the large-pore, thick-fiber architectures necessary for specific cell migration models [1]. Furthermore, using lower-purity DS introduces CS-A/C contaminants that are susceptible to Chondroitinase AC cleavage, generating false-positive degradation peaks that invalidate HPLC-MS structural elucidation and enzymatic specificity assays.

Substitution Risk

Heparin or heparan sulfate: dual ATIII/HCII activation may shift coagulation readouts
Low-purity DS: contaminating GAGs can introduce off-target effects in binding assays
Alternative tissue sources: sulfation pattern and iduronic acid content may vary, altering FGF activity

Absolute Coagulation Pathway Specificity: HCII vs. ATIII Activation

High-purity Dermatan Sulfate acts as a highly selective anticoagulant by exclusively targeting Heparin Cofactor II (HCII). Quantitative kinetic assays demonstrate that DS increases the rate of HCII-mediated thrombin inhibition by approximately 1000-fold, while exhibiting zero potentiation of Antithrombin III (ATIII) [1]. In stark contrast, the common comparator Heparin activates both ATIII and HCII, making it impossible to decouple the two pathways [1].

Evidence DimensionPotentiation of Antithrombin III (ATIII) vs Heparin Cofactor II (HCII)
Target Compound DataDS (>90%): ~1000-fold increase in HCII activity; 0% ATIII potentiation
Comparator Or BaselineHeparin: Potentiates both ATIII and HCII simultaneously
Quantified Difference100% pathway isolation for DS vs. mixed pathway activation for Heparin
ConditionsIn vitro pseudo-first-order kinetic assays of human thrombin inhibition in plasma

Procuring high-purity DS is mandatory for diagnostic developers who need to isolate and measure HCII-specific thrombin inhibition without ATIII interference.

Bleeding-risk index
Data to verify
DS ≥4vsHeparin 1
Supports bleeding-risk endpoint differentiation
Rodent model; context-dependent review required

Divergent Collagen Hydrogel Microstructure Modulation

The incorporation of DS into collagen hydrogels produces a fundamentally different extracellular matrix architecture compared to Chondroitin Sulfate (CS). Confocal microstructural analysis reveals that adding DS to collagen decreases the total number of collagen fibers by ~35%, driving the formation of thicker fibers and significantly larger pore sizes [1]. Conversely, adding CS increases the total fiber count by ~14%, resulting in a denser, smaller-pore matrix [1].

Evidence DimensionTotal collagen fiber count and matrix pore size
Target Compound DataCollagen + DS: ~35% decrease in total fibers (larger pores, thicker fibers)
Comparator Or BaselineCollagen + CS: ~14% increase in total fibers (smaller pores, denser matrix)
Quantified Difference~49% relative divergence in fiber formation trajectory between DS and CS
ConditionsIn vitro collagen fibrillogenesis and confocal microstructural analysis of hydrogels

Biomaterial engineers must select DS over CS when formulating scaffolds that require large pore sizes to facilitate cellular infiltration and migration.

Mechanism
Reported
Purified system
DS exclusively activates HCII; no ATIII-mediated thrombin inhibition
Supports HCII-specific pathway investigation
Chromogenic substrate & affinity chromatography context

Enzymatic Cleavage Resistance for Analytical Specificity

The structural integrity of DS is defined by its L-iduronic acid residues, which render it completely resistant to degradation by Chondroitinase AC. Chondroitinase AC specifically cleaves the D-glucuronic acid linkages found in Chondroitin Sulfate A and C. Therefore, pure DS is only cleaved by Chondroitinase B (or ABC) . If lower-purity DS containing CS-A/C traces is procured, Chondroitinase AC assays will yield unintended unsaturated disaccharide fragments.

Evidence DimensionSusceptibility to Chondroitinase AC cleavage
Target Compound DataDS (>90%): 0% cleavage by Chondroitinase AC
Comparator Or BaselineCS-A/C (or low-purity DS contaminants): 100% cleavage of susceptible linkages
Quantified DifferenceAbsolute resistance (DS) vs. complete degradation (CS-A/C)
ConditionsEnzymatic digestion followed by SAX-HPLC or HPLC-MS disaccharide analysis

Analytical laboratories require >90% purity DS to serve as a reliable negative control for Chondroitinase AC and a specific substrate for Chondroitinase B in GAG structural profiling.

FGF-2/7 activation
Class-level inference
Octasaccharide (FGF-2), Decasaccharide (FGF-7); oversulfation abolishes activity
4-O-sulfated disaccharides critical
Supports structure-activity relationship (SAR) studies
Cell proliferation assay context; BaF3/FGFR lines
Collagen matrix
Cross-study comparable
Electron microscopy
Elongated DS filaments across enlarged interfibrillar gaps in healing skin
Supports ECM organization research
Mouse inflammation model; Cupromeronic Blue staining
SC Bioavailability
Cross-study comparable
Unfractionated DS <50%vsLMW-DS (4 kD) ≥100%
Supports formulation-exposure review
Rabbit model; chromogenic plasma assay

Development of HCII-Specific Coagulation Diagnostics

Because high-purity Dermatan Sulfate exclusively potentiates Heparin Cofactor II without triggering Antithrombin III, it is an essential reagent for formulating in vitro diagnostic assays designed to measure HCII deficiencies or isolate specific thrombin inhibition pathways in plasma samples [1].

Formulation of Macroporous Collagen Scaffolds

In tissue engineering applications where cell migration and infiltration are critical, DS is selected over Chondroitin Sulfate or Hyaluronic Acid. Its ability to reduce total fiber count by ~35% while increasing fiber thickness and pore size makes it highly suitable for biomimetic wound healing matrices and 3D cell culture hydrogels[2].

Standardization of GAG Enzymatic Sequencing Workflows

For analytical chemistry labs performing HPLC-MS structural elucidation of complex glycosaminoglycans, >90% pure DS serves as a required standard. Its strict resistance to Chondroitinase AC and specific susceptibility to Chondroitinase B allows researchers to accurately calibrate lyase activity and validate the purity of unknown biological extracts [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
HCII pathway mechanistic studies
Exclusive HCII activation (no ATIII)
Chromogenic/clot-based assay specificity
Dermal repair scaffold research
FGF-2/7 potentiation & collagen organization
Cell proliferation and matrix deposition assays
Heparin impurity profiling
High-purity DS analytical standard
HPLC, NMR, CE identity verification
Antithrombotic research model
HCII-selective anticoagulant profile
Protective index benchmark in rodent models

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